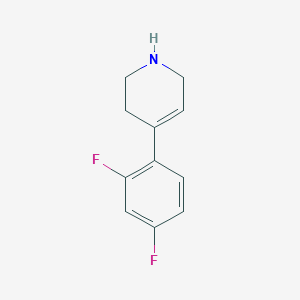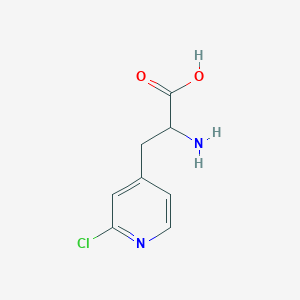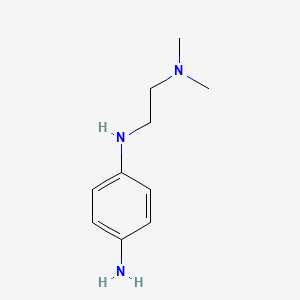
N1-(2-(Dimethylamino)ethyl)benzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(Dimethylamino)ethyl)benzene-1,4-diamine is a complex organic compound with the molecular formula C24H28N8O3 and a molecular weight of 476.53 g/mol . This compound is known for its unique structure, which includes a benzenediamine core substituted with a dimethylaminoethyl group. It is primarily used in research and development settings and is not intended for medicinal or household use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(Dimethylamino)ethyl)benzene-1,4-diamine typically involves multiple steps, starting with the preparation of the benzenediamine core. The dimethylaminoethyl group is then introduced through a series of reactions, often involving the use of reagents such as dimethylamine and ethylene oxide . The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure the compound’s purity and stability .
化学反应分析
Types of Reactions
N1-(2-(Dimethylamino)ethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .
科学研究应用
N1-(2-(Dimethylamino)ethyl)benzene-1,4-diamine has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Studied for its potential therapeutic properties, although it is not used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N1-(2-(Dimethylamino)ethyl)benzene-1,4-diamine involves its interaction with various molecular targets. The dimethylaminoethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to specific proteins and enzymes. These interactions can modulate the activity of these molecular targets, leading to various biological effects .
相似化合物的比较
Similar Compounds
Some compounds similar to N1-(2-(Dimethylamino)ethyl)benzene-1,4-diamine include:
1,4-Benzenediamine, N,N-dimethyl-: This compound has a similar benzenediamine core but lacks the dimethylaminoethyl group.
1,2-Benzenediamine, 4-methyl-: This compound has a methyl group instead of the dimethylaminoethyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylaminoethyl group enhances its reactivity and potential interactions with biological molecules, making it a valuable compound for research .
属性
分子式 |
C10H17N3 |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
4-N-[2-(dimethylamino)ethyl]benzene-1,4-diamine |
InChI |
InChI=1S/C10H17N3/c1-13(2)8-7-12-10-5-3-9(11)4-6-10/h3-6,12H,7-8,11H2,1-2H3 |
InChI 键 |
GCRJWXMMJFWXRP-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC1=CC=C(C=C1)N |
规范 SMILES |
CN(C)CCNC1=CC=C(C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


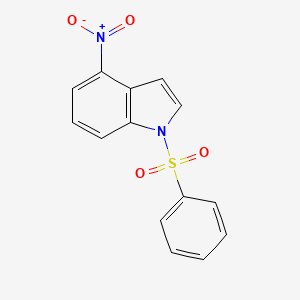
![4,4,5,5-Tetramethyl-2-(5-methylbenzo[b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B1647648.png)
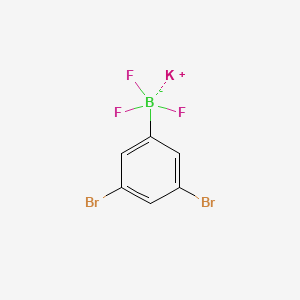
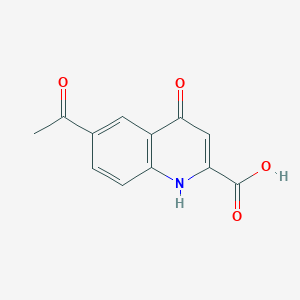
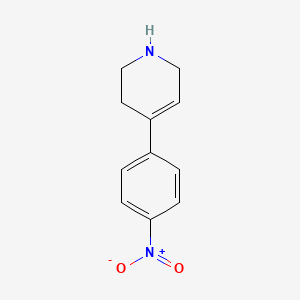
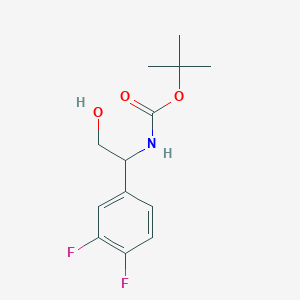
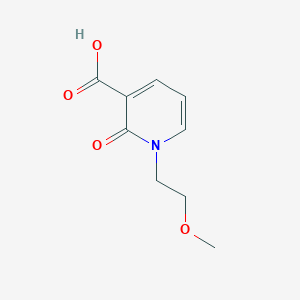
![2-(2-Aminothiazol-4-yl)-2-[(Z)-methoxyimino]acetamide](/img/structure/B1647659.png)
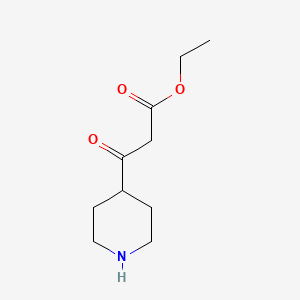
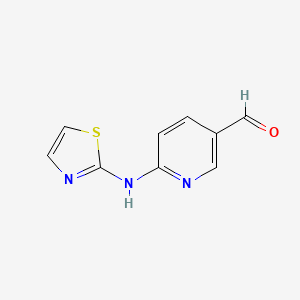
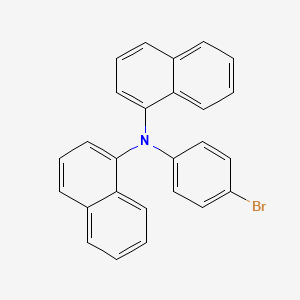
![N-[3-([4,5'-bipyrimidin]-2-ylamino)-4-methylphenyl]-4-[[(3S)-3-(dimethylamino)-1-pyrrolidinyl]methyl]-3-(trifluoromethyl)-benzamide, (HCl salt)](/img/structure/B1647685.png)
